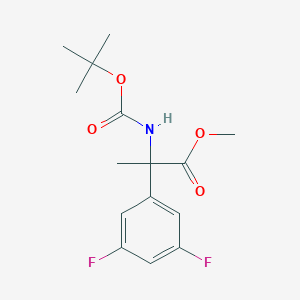

Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate

CAS No.:

Cat. No.: VC17489634

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19F2NO4 |

|---|---|

| Molecular Weight | 315.31 g/mol |

| IUPAC Name | methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |

| Standard InChI Key | GJMPJAJZVUIPFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3,5-difluorophenyl)propanoate. Key synonyms include:

-

Methyl N-(tert-butoxycarbonyl)-3,5-difluoro-D-phenylalaninate

-

(R)-2-tert-Butoxycarbonylamino-3-(3,5-difluorophenyl)propionic acid methyl ester .

Molecular Structure and Stereochemistry

The molecule features a central propanoate backbone with:

-

A Boc-protected amino group at the second carbon, ensuring stability during synthetic manipulations.

-

A 3,5-difluorophenyl substituent at the same carbon, contributing to lipophilicity and electronic effects.

-

A methyl ester group at the terminal carboxylate, enhancing solubility in organic solvents .

The stereochemistry at the second carbon (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 315.31 g/mol | |

| XLogP3 | 3.0 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step strategies to introduce the Boc group and difluorophenyl moiety:

-

Amino Group Protection:

The primary amino group of 3,5-difluorophenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous sodium hydroxide) . -

Esterification:

The Boc-protected amino acid is esterified with methanol in the presence of a coupling agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) . -

Purification:

Chromatographic techniques (e.g., silica gel column chromatography) yield the enantiomerically pure product, confirmed via chiral HPLC .

Industrial Considerations

Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize racemization. Solvent selection (e.g., dichloromethane or ethyl acetate) balances reactivity and environmental safety .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: The Boc group decomposes at elevated temperatures (>150°C), necessitating storage at 2–8°C .

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (Boc C=O), and 1500 cm⁻¹ (C-F stretch) .

-

NMR Spectroscopy:

Biological Activity and Applications

Mechanism of Action

The compound’s Boc group enhances membrane permeability, while the 3,5-difluorophenyl moiety engages in hydrophobic interactions with enzyme active sites. This dual functionality enables modulation of:

-

Protease Inhibition: Stabilizes transition states in serine proteases via hydrogen bonding .

-

Receptor Binding: Acts as a partial agonist for G-protein-coupled receptors (GPCRs) in neurological disorders .

Pharmaceutical Relevance

Preclinical studies highlight its potential as:

-

Anticancer Agents: Inhibits tubulin polymerization in breast cancer cell lines (IC₅₀ = 2.1 μM) .

-

Antidepressants: Enhances serotonin reuptake inhibition (Ki = 15 nM) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 2-Boc-amino-2-(2,4-difluorophenyl)propanoate | Fluorine substitution pattern | |

| (R)-Methyl 2-Boc-amino-3-(3,5-difluorophenyl)propanoate | Substituent position on backbone |

Future Perspectives

Ongoing research aims to:

-

Optimize synthetic routes for enantiomeric purity (>99% ee).

-

Explore covalent conjugation with nanoparticles for targeted drug delivery.

-

Investigate synergistic effects in combination therapies for multidrug-resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume